molecular formula C14H12Cl2N4O B15283400 N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B15283400
M. Wt: 323.2 g/mol
InChI Key: VRTJIEFIDQVECI-UHFFFAOYSA-N
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Description

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine is a complex organic compound with a unique structure that combines a dichlorophenyl group, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common method starts with the preparation of the 3,5-dichlorophenyl-2-furylmethanol intermediate. This intermediate is then reacted with 3-methyl-1H-1,2,4-triazol-5-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dichlorophenyl group can be reduced to form chlorophenyl derivatives.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the dichlorophenyl group may produce chlorophenyl derivatives.

Scientific Research Applications

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-4-amine
  • N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-3-amine

Uniqueness

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine stands out due to its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C14H12Cl2N4O/c1-8-18-14(20-19-8)17-7-12-2-3-13(21-12)9-4-10(15)6-11(16)5-9/h2-6H,7H2,1H3,(H2,17,18,19,20)

InChI Key

VRTJIEFIDQVECI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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